Anabasine
Overview
Description
Anabasine is a naturally occurring alkaloid found in plants such as tree tobacco (Nicotiana glauca) and common tobacco (Nicotiana tabacum). It is a structural isomer of nicotine, sharing a similar chemical structure but differing in its biological effects. Historically, this compound has been used as an insecticide due to its toxic properties .
Mechanism of Action
Target of Action
3-(piperidin-2-yl)pyridine, also known as Anabasine, primarily targets nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels found in the central and peripheral nervous systems. They play a crucial role in neurotransmission by mediating the effects of acetylcholine, a neurotransmitter involved in muscle activation, cognitive functions, and autonomic nervous system responses .
Mode of Action
this compound acts as an agonist at nAChRs, meaning it binds to these receptors and mimics the action of acetylcholine. Upon binding, this compound induces a conformational change in the receptor, leading to the opening of the ion channel. This allows the influx of cations, such as sodium (Na+) and calcium (Ca2+), into the neuron, resulting in depolarization and the initiation of an action potential . This process enhances neurotransmission and can lead to various physiological effects, including increased alertness and muscle contraction.
Biochemical Pathways
The activation of nAChRs by this compound affects several downstream biochemical pathways. One significant pathway involves the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and growth. Additionally, the influx of Ca2+ can activate calcium-dependent signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses such as proliferation, differentiation, and apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is rapidly absorbed through the gastrointestinal tract when ingested. It is distributed throughout the body, including the brain, due to its lipophilic nature. Metabolism primarily occurs in the liver, where it is converted into various metabolites. The compound and its metabolites are excreted mainly through the urine . The bioavailability of this compound is influenced by factors such as the route of administration and the presence of other substances that may affect its absorption and metabolism.
Result of Action
At the molecular level, the binding of this compound to nAChRs leads to the opening of ion channels and subsequent depolarization of neurons. This enhances synaptic transmission and can result in increased neuronal activity. At the cellular level, the activation of signaling pathways such as PI3K/Akt and MAPK can promote cell survival, proliferation, and differentiation. These effects contribute to the overall physiological responses observed with this compound, including increased cognitive function, muscle contraction, and autonomic nervous system activation.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. Temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with nAChRs. For instance, extreme pH levels or high temperatures may lead to the degradation of this compound, reducing its effectiveness. Additionally, the presence of other agonists or antagonists of nAChRs can modulate the compound’s action by competing for binding sites or altering receptor conformation .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Cellular Effects
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
It is known that piperidine derivatives can interact with various biomolecules, potentially leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anabasine can be synthesized through several methods. One common synthetic route involves the reaction of 2-picoline with 1,5-dibromopentane, followed by cyclization to form the piperidine ring. The reaction typically requires a base such as sodium hydride and is conducted under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources, particularly from species of the Nicotiana genus. The extraction process includes solvent extraction followed by purification steps such as crystallization or chromatography to isolate the alkaloid in its pure form .
Chemical Reactions Analysis
Types of Reactions: Anabasine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of this compound can yield dihydrothis compound, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Nucleophiles like amines or halides, often in the presence of a base.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Anabasine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex alkaloids and as a reagent in organic synthesis.
Biology: Studied for its effects on nicotinic acetylcholine receptors, providing insights into receptor function and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a nicotinic receptor agonist, which could have implications for treating neurological disorders.
Industry: Historically used as an insecticide, this compound’s toxic properties are leveraged in pest control
Comparison with Similar Compounds
Anabasine is often compared to other alkaloids such as:
Nicotine: Both are found in tobacco plants and act on nAChRs, but this compound is less potent and has a different toxicity profile.
Anatabine: Another tobacco alkaloid with similar receptor activity but differing in its pharmacokinetics and biological effects.
Lobeline: Found in Lobelia species, lobeline also acts on nAChRs but has additional effects on dopamine transporters, making it distinct from this compound
This compound’s uniqueness lies in its specific receptor interactions and its historical use as an insecticide, setting it apart from other similar alkaloids.
Properties
IUPAC Name |
3-piperidin-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXSIJUGVMTTMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859409 | |
Record name | (+/-)-Anabasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Darkens on exposure to air; [Hawley] Yellow liquid; [MSDSonline], Liquid | |
Record name | Anabasine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Anabasine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |
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Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
270-272 °C | |
Record name | ANABASINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in most organic solvents, Soluble in alcohol and ether, Miscible in water @ 25 °C, 1000 mg/mL at 25 °C | |
Record name | ANABASINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Anabasine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.0455 @ 20 °C/4 °C | |
Record name | ANABASINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00301 [mmHg] | |
Record name | Anabasine | |
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Mechanism of Action |
...ANABASINE AFFECT/S/ THE GANGLION OF THE INSECT CENTRAL NERVOUS SYSTEM, FACILITATING TRANS-SYNAPTIC CONDUCTION AT LOW CONCENTRATIONS AND BLOCKING CONDUCTION AT HIGHER LEVELS., ANABASINE EXERTED NEUROMUSCULAR BLOCKING EFFECT ON ISOLATED RAT PHRENIC NERVE-DIAPHRAGM WHICH COULD BE PARTIALLY ANTAGONIZED BY NEOSTIGMINE. IT IS A DEPOLARIZING MUSCLE RELAXANT WITH SOME CHARACTERISTICS OF COMPETITIVE MUSCLE RELAXANTS. | |
Record name | ANABASINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, darkens on exposure to air | |
CAS No. |
13078-04-1, 494-52-0 | |
Record name | (±)-Anabasine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13078-04-1 | |
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Record name | Pyridine, 3-(2-piperidinyl)- | |
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Record name | (+/-)-Anabasine | |
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Record name | Anabasine | |
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Record name | (�±)-Anabasine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | ANABASINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Anabasine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
FP: 9 °C, 9 °C | |
Record name | ANABASINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Anabasine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Anabasine interact with its target, and what are the downstream effects?
A1: this compound primarily targets nicotinic acetylcholine receptors (nAChRs) in the body. [, ] Similar to Nicotine, it acts as an agonist, binding to these receptors and mimicking the effects of the neurotransmitter acetylcholine. [, ] This interaction leads to a cascade of downstream effects, including the release of neurotransmitters like dopamine and norepinephrine. [, ] These neurotransmitters play crucial roles in various physiological processes, including mood regulation, attention, and reward pathways.
Q2: What is the molecular formula, weight, and spectroscopic data of this compound?
A2: * Molecular Formula: C10H14N2 [, , ]* Molecular Weight: 162.23 g/mol [, ]
- IR Spectroscopy: Characteristic peaks have been observed, confirming the presence of specific functional groups. [, ]
- NMR Spectroscopy: Studies employing 1H and 13C NMR have provided detailed insights into the structure and conformation of this compound. [, ]
Q3: Are there studies on the performance and applications of this compound under various conditions?
A3: While information on the material compatibility of this compound is limited, studies have investigated its stability under different conditions. Research indicates that this compound can degrade under certain environmental conditions. [] Additionally, the formation of its nitrosamine derivative, N'-Nitrosonornicotine, in the presence of nitrosating agents, has raised concerns regarding its potential health risks. []
Q4: Does this compound exhibit any catalytic properties?
A4: this compound itself is not known to possess catalytic properties. Its primary mode of action revolves around its interaction with nAChRs.
Q5: Have there been any computational studies conducted on this compound?
A5: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interaction of this compound with β-cyclodextrin for potential encapsulation and drug delivery applications. []
Q6: How do structural modifications of this compound impact its activity, potency, and selectivity?
A6: While detailed SAR studies on this compound are limited in the provided research, comparisons with related alkaloids like Nicotine and Anatabine highlight the influence of structural variations on their pharmacological profiles. [, , ] These differences suggest that even subtle modifications to the this compound structure could significantly alter its binding affinity, selectivity for nAChR subtypes, and downstream effects.
Q7: What does research reveal about the in vitro and in vivo efficacy of this compound?
A9: In vitro studies utilizing human choriocarcinoma cells and term placental microsomes demonstrated that this compound inhibits aromatase, an enzyme crucial for estrogen synthesis. [] This finding suggests a potential mechanism for the observed lower estrogen levels in women who smoke. [] Animal studies revealed that this compound, along with other minor tobacco alkaloids, could reduce weight gain and body fat in rats, potentially by decreasing food intake and increasing physical activity. [] Further research is necessary to explore its therapeutic potential in humans.
Q8: What is the toxicological profile of this compound, and what are its potential long-term effects?
A10: this compound is a toxic alkaloid. [, ] It exhibits toxicity in various species, including insects and mammals. [, , ] Research has shown that this compound can induce teratogenic effects, such as arthrogryposis and cleft palate, in livestock when ingested by pregnant animals. [, , ]
Q9: What analytical techniques are employed to characterize and quantify this compound?
A9: Various analytical techniques have been used to characterize and quantify this compound, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): Employed to identify and quantify this compound in plant extracts and biological samples. [, , , ]
- High-Performance Liquid Chromatography (HPLC): Used for separating, identifying, and quantifying this compound, often coupled with UV or mass spectrometric detection. [, ]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A sensitive and specific technique for quantifying this compound in biological matrices, such as plasma. []
- Ultra-Performance Liquid Chromatography-High-Resolution Electrospray Ionization-Mass Spectrometry (UPLC-HRESI-MS): Provides high sensitivity and resolution for identifying and characterizing this compound in complex mixtures. []
Q10: What is the environmental impact of this compound, and are there strategies to mitigate potential negative effects?
A12: While this compound's use as an insecticide is documented, [, , ] more research is needed to understand its degradation pathways and long-term ecological impact fully.
Q11: Are there any known alternatives or substitutes for this compound, and how do they compare?
A13: While this compound is structurally similar to Nicotine, they have different pharmacological profiles. [, , , ] Further research is required to determine viable substitutes for specific applications.
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